9,12-Octadecadien-1-ol, (9Z,12Z)-
Description
Overview of Fatty Alcohol Chemistry in Academic Contexts
Fatty alcohols are a class of organic compounds that consist of a long-chain hydrocarbon tail and a hydroxyl (-OH) functional group. wikipedia.org These molecules are typically derived from natural fats and oils, or synthesized from petrochemical sources. wikipedia.orgfrontiersin.org In academic research, fatty alcohols are studied for their diverse chemical properties and wide range of applications, including their roles as surfactants, emollients, and in the synthesis of other complex molecules. wikipedia.orgrsc.org
Structural Context of 9,12-Octadecadien-1-OL within Polyunsaturated Fatty Alcohols
9,12-Octadecadien-1-OL, also known as linoleyl alcohol, is a polyunsaturated fatty alcohol with the chemical formula C₁₈H₃₄O. nist.govmolbase.com Its structure is characterized by an 18-carbon chain with two double bonds located at the 9th and 12th carbon positions. nist.govnih.gov The specific stereoisomer, (9Z,12Z)-octadeca-9,12-dien-1-ol, is a long-chain primary fatty alcohol. nih.govebi.ac.uk
The presence and configuration of these double bonds are crucial to the molecule's properties. The cis configuration of the double bonds in the (Z,Z) isomer introduces kinks in the hydrocarbon chain, preventing the molecules from packing closely together. britannica.com This structural feature results in a lower melting point compared to its saturated counterpart, stearyl alcohol. britannica.com The double bonds also make the molecule susceptible to oxidation. ebi.ac.uk
The permeating effect of unsaturated fatty alcohols through cell membranes is influenced by structural parameters such as carbon chain length and the number and position of double bonds. nih.gov Optimal membrane-perturbing effects are often observed for compounds with a carbon chain length of 18 to 20 atoms and multiple Z double bonds. nih.gov
Historical Development of Research on 9,12-Octadecadien-1-OL
Historically, research on fatty alcohols gained momentum in the early 20th century with the advent of processes like the Bouveault–Blanc reduction, which enabled their production from wax esters. wikipedia.org The development of catalytic hydrogenation in the 1930s further propelled the field by allowing the conversion of fatty acid esters into alcohols. wikipedia.org
Research specifically focusing on 9,12-Octadecadien-1-OL has explored its natural occurrence and synthesis. It is found naturally in various plant oils rich in linoleic acid. evitachem.com Early research, such as a 1938 study by Turpeinen, contributed to the understanding of its physical properties, including its melting point. nist.gov
More recent research has investigated its various applications. Studies have identified 9,12-Octadecadien-1-ol as a bioactive compound in plant extracts with potential antibacterial and antioxidant properties. onlinescientificresearch.com It has also been identified as a component in the endometabolites of honeybees and in the seed oil of certain plants. onlinescientificresearch.com Furthermore, its role as a precursor in the biosynthesis of insect pheromones has been a subject of study. researchgate.net Modern analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) have been instrumental in identifying and quantifying this compound in various natural sources. researchgate.netglobalresearchonline.net
Chemical and Physical Properties of 9,12-Octadecadien-1-OL
The distinct chemical and physical characteristics of 9,12-Octadecadien-1-OL are fundamental to its behavior and applications.
Physical Properties
9,12-Octadecadien-1-OL is typically a colorless to light yellow liquid at room temperature. chemimpex.comlabproinc.com It is characterized by the following physical properties:
| Property | Value | Unit |
| Molecular Formula | C₁₈H₃₄O | |
| Molecular Weight | 266.46 g/mol | nist.govchemeo.com |
| Density | 0.860 | g/mL (at 20°C) chemimpex.com |
| Boiling Point | 154 - 156 | °C (at 0.5 mmHg) chemimpex.com |
| Melting Point | 270 | K nist.gov |
| Refractive Index | 1.470 | (at 20°C) chemimpex.com |
This table is interactive. Click on the headers to sort the data.
Chemical Properties
The chemical identity of 9,12-Octadecadien-1-OL is defined by its molecular structure and reactivity.
| Property | Value |
| IUPAC Name | (9Z,12Z)-octadeca-9,12-dien-1-ol nih.gov |
| CAS Number | 506-43-4 nist.gov |
| InChI | InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,19H,2-5,8,11-18H2,1H3/b7-6-,10-9- nist.gov |
| InChIKey | JXNPEDYJTDQORS-HZJYTTRNSA-N nist.gov |
| SMILES | CCCCC/C=C\C/C=C\CCCCCCCCO nih.gov |
This table is interactive. Click on the headers to sort the data.
Structure
3D Structure
Properties
CAS No. |
1577-52-2 |
|---|---|
Molecular Formula |
C18H34O |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
octadeca-9,12-dien-1-ol |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,19H,2-5,8,11-18H2,1H3 |
InChI Key |
JXNPEDYJTDQORS-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCCO |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCO |
Synonyms |
9,12-octadecadien-1-ol linoleyl alcohol linoleyl alcohol, (E,E)-isomer linoleyl alcohol, (Z,Z)-isome |
Origin of Product |
United States |
Natural Occurrence and Biological Sources of 9,12 Octadecadien 1 Ol
Plant-Derived Occurrence
Identification in Specific Botanical Extracts
The presence of 9,12-Octadecadien-1-ol has been documented in a variety of plant species through analytical techniques such as gas chromatography-mass spectrometry (GC-MS). In a study on the ethanolic extract of Sterculia quadrifida seeds, 9,12-Octadecadien-1-ol was identified as a major phytochemical, constituting 8.83% of the total compounds. aip.org Similarly, it has been detected in the methanol (B129727) fraction of Calotropis gigantea leaves, where it is recognized as an alcoholic derivative of linoleic acid. mbimph.com
Research on Chenopodium murale leaf extracts identified (Z,Z)-9,12-octadecadien-1-ol as the most abundant compound, with a peak area of 31.31%. thejaps.org.pk In the hexane (B92381) extract of Cirsium vulgare, this fatty alcohol was found at a concentration of 4.9%. nih.gov Furthermore, it has been reported in Bidens aurea, Rhododendron arboreum flowers, Sinapis alba seeds, and extracts of Alcea rosea and Garcinia imberti. np-mrd.orgnih.govresearchgate.netijpcbs.comintjmorphol.com The compound has also been identified in the extracts of Clerodendrum phlomidis leaves and Centella asiatica. medwinpublishers.comnih.gov
The following table provides a summary of plant species in which 9,12-Octadecadien-1-ol has been identified:
Table 1: Plant-Derived Occurrence of 9,12-Octadecadien-1-OL
| Plant Species | Part of Plant | Extraction Method | Relative Abundance (%) | Reference |
|---|---|---|---|---|
| Sterculia quadrifida | Seeds | Ethanolic Extract | 8.83 | aip.org |
| Calotropis gigantea | Leaves | Methanol Fraction | Not specified | mbimph.com |
| Chenopodium murale | Leaves | n-hexane fraction of methanolic extract | 31.31 | thejaps.org.pk |
| Cirsium vulgare | Not specified | Hexane Extract | 4.9 | nih.gov |
| Alcea rosea | Not specified | Not specified | 14.0 | intjmorphol.com |
| Garcinia imberti | Leaf | Not specified | 2.22 | |
| Centella asiatica | Not specified | Not specified | 2.5 | medwinpublishers.com |
| Rhododendron arboreum | Flowers | Not specified | Not specified | researchgate.net |
| Sinapis alba | Seeds | Hexane Extract | Not specified | ijpcbs.com |
| Clerodendrum phlomidis | Leaves | Not specified | 0.53 | nih.gov |
Microbial Production and Metabolites
The synthesis of 9,12-Octadecadien-1-ol is not limited to the plant kingdom; it is also produced by various microorganisms, including microalgae, bacteria, and fungi. In these organisms, the compound often arises as a secondary metabolite, playing a role in their metabolic and ecological interactions.
Detection in Microalgal Cultures
Studies on the volatile organic compounds (VOCs) produced by the microalga Lobosphaera incisa have revealed the presence of (Z,Z)-9,12-octadecadien-1-ol. frontiersin.org Its production was observed to increase under nitrogen-starvation conditions, suggesting a role in the alga's stress response. frontiersin.org The compound was detected in both the algal biomass and the culture medium, indicating its release into the surrounding environment. frontiersin.org Further research has identified 9,12-Octadecadien-1-ol in other microalgae such as Porphyridium sp.. mdpi.com
Occurrence in Bacterial Secondary Metabolites
9,12-Octadecadien-1-ol has been identified as a secondary metabolite in bacteria. For instance, GC-MS analysis of metabolites from Serratia marcescens revealed the presence of (Z, Z)-9,12-Octadecadien-1-ol, which accounted for 11.9854% of the detected compounds. onlinescientificresearch.com
Presence in Fungal and Yeast Metabolites
The fungal kingdom is another significant source of 9,12-Octadecadien-1-ol. It has been detected in the extracts of the endophytic fungus Aspergillus cejpii, isolated from Hedera helix, where it was present at 4.63%. nih.gov The compound has also been identified as a metabolite in Chaetomium globosum, an endophyte from Ginkgo biloba. nih.gov Furthermore, it has been found in extracts of the mushroom Ganoderma resinaceum and in endophytic fungi isolated from forest plants like Fagus sylvatica, Robinia pseudoacacia, and Pinus sylvestris. nih.govtjnpr.org The fungus Daedalea elegans also produces this compound. academicjournals.org
The following table summarizes the microbial sources of 9,12-Octadecadien-1-ol:
Table 2: Microbial Production of 9,12-Octadecadien-1-OL
| Microbial Source | Type of Microorganism | Relative Abundance (%) | Reference |
|---|---|---|---|
| Lobosphaera incisa | Microalga | Not specified | frontiersin.org |
| Porphyridium sp. | Microalga | 0.15 | mdpi.com |
| Serratia marcescens | Bacterium | 11.9854 | onlinescientificresearch.com |
| Aspergillus cejpii | Fungus | 4.63 | nih.gov |
| Chaetomium globosum | Fungus | Not specified | nih.gov |
| Ganoderma resinaceum | Fungus | Not specified | tjnpr.org |
| Endophytic fungi from forest plants | Fungus | Not specified | nih.gov |
In Vivo Occurrence in Non-Human Biological Systems
Beyond plants and microbes, 9,12-Octadecadien-1-ol has been found in various non-human biological systems, including insects and marine organisms. In insects, it can be a precursor to sex pheromones. For example, while not detected in its alcohol form in the pheromone gland extracts of the moth Chilecomadia valdiviana, it is considered a likely intermediate that is immediately oxidized to the corresponding aldehyde. plos.org
In the marine environment, linoleyl alcohol has been identified in the phospholipids (B1166683) of the orange roughy (Hoplostethus atlanticus), a deep-water fish, although at a low concentration of 0.5%. csir.co.za
Biosynthesis and Metabolic Pathways of 9,12 Octadecadien 1 Ol
Enzymatic Formation Pathways
The primary route for the biosynthesis of 9,12-Octadecadien-1-OL involves the enzymatic reduction of linoleic acid and its activated forms. This process is primarily carried out by a class of enzymes known as fatty acyl reductases.
Reduction of Linoleic Acid and Related Fatty Acids
9,12-Octadecadien-1-OL is produced through the reduction of linoleic acid. netascientific.combertin-bioreagent.comacmechem.comacmesynthetic.com This conversion is a critical step in the synthesis of this polyunsaturated fatty alcohol. The process involves the reduction of the carboxylic acid group of linoleic acid to a primary alcohol. This reaction is not limited to linoleic acid, as other fatty acids can also be reduced to their corresponding fatty alcohols, highlighting a broader pathway for fatty alcohol synthesis in various organisms.
Role of Fatty Acyl Reductases in Fatty Alcohol Biosynthesis
Fatty acyl reductases (FARs) are key enzymes responsible for catalyzing the reduction of fatty acyl-CoAs or acyl-ACPs to primary fatty alcohols. slu.senih.gov This reduction is a two-step process where a fatty acyl-CoA/ACP is first reduced to a fatty aldehyde intermediate, which is then further reduced to a fatty alcohol. slu.se In some organisms, a single FAR enzyme catalyzes both steps. nih.gov These enzymes exhibit specificity for the chain length and degree of saturation of their fatty acid substrates. nih.gov The expression of FARs with specificities for particular fatty acids allows for the tailored production of fatty alcohols like 9,12-Octadecadien-1-OL in various biological systems, including plants and microbes. nih.govbohrium.com In the green microalga Lobosphaera incisa, the presence of 9,12-Octadecadien-1-OL and other long-chain fatty alcohols suggests the activity of a fatty acyl reductase that reduces fatty aldehydes to their corresponding alcohols. frontiersin.org
Oxidative Metabolic Transformations
Once formed, 9,12-Octadecadien-1-OL can undergo further metabolic changes, primarily through oxidative pathways. These transformations can lead back to the formation of linoleic acid or result in the production of various oxygenated derivatives.
In Vivo Oxidation to Linoleic Acid
In biological systems, 9,12-Octadecadien-1-OL can be oxidized back to linoleic acid. netascientific.combertin-bioreagent.com This reversible process highlights the dynamic interplay between fatty acids and their corresponding alcohols within cellular metabolic pools. The oxidation of the primary alcohol group of 9,12-Octadecadien-1-OL regenerates the carboxylic acid moiety of linoleic acid, which can then participate in other metabolic pathways.
Lipoxygenase-Mediated Dioxygenation Products (e.g., hydroperoxylinoleyl alcohols)
The enzyme lipoxygenase (LOX) can catalyze the dioxygenation of 9,12-Octadecadien-1-OL. evitachem.comchemsrc.com This reaction leads to the formation of hydroperoxylinoleyl alcohols. researchgate.net Specifically, potato tuber lipoxygenase has been shown to oxidize linoleyl alcohol to produce both 9- and 13-hydroperoxyoctadecadien-1-ols. researchgate.netebi.ac.uk The reaction can proceed through both enzyme-dependent and independent pathways, resulting in a mixture of positional and stereoisomers. ebi.ac.uk Under controlled conditions in the presence of a scavenger, the primary products are 9(S)-hydroperoxy-10E,12Z-octadecadien-1-ol and 13(S)-hydroperoxy-9Z,11E-octadecadien-1-ol. biopolymers.org.ua This metabolic route is significant as it generates a variety of oxidized lipid species that can have diverse biological activities. nih.gov
Regulation of Biosynthesis under Environmental and Biological Conditions (e.g., Nitrogen Starvation)
The production of 9,12-Octadecadien-1-OL is not static but is regulated by various environmental and biological cues. One of the well-studied conditions is nitrogen starvation.
Under nitrogen-starvation conditions, the green microalga Lobosphaera incisa shows a significant increase in the content of long-chain unsaturated C18-fatty alcohols, including 9,12-octadecadien-1-ol. frontiersin.orgresearchgate.net This increase is accompanied by the upregulation of genes involved in the biosynthesis of fatty aldehydes and alcohols, such as fatty acyl-CoA reductase. researchgate.net This suggests that under nitrogen-limiting conditions, the metabolic flux is redirected towards the synthesis and accumulation of these compounds. core.ac.uk The production of 9,12-octadecadien-1-ol has also been observed in other microalgae under varying nitrate (B79036) concentrations. tandfonline.com This response to nutrient stress highlights a potential role for 9,12-Octadecadien-1-OL and related compounds in the adaptive strategies of these organisms.
Interactive Data Table: Enzymes in 9,12-Octadecadien-1-OL Metabolism
| Enzyme | Substrate(s) | Product(s) | Biological Role |
| Fatty Acyl Reductase (FAR) | Linoleoyl-CoA/ACP | 9,12-Octadecadienal (B2616248), 9,12-Octadecadien-1-OL | Biosynthesis of fatty alcohols |
| Lipoxygenase (LOX) | 9,12-Octadecadien-1-OL | 9- and 13-hydroperoxyoctadecadien-1-ols | Production of oxidized lipid mediators |
| Alcohol Dehydrogenase (presumed) | 9,12-Octadecadien-1-OL | 9,12-Octadecadienal | Oxidation of fatty alcohols |
| Aldehyde Dehydrogenase (presumed) | 9,12-Octadecadienal | Linoleic Acid | Oxidation of fatty aldehydes |
Chemical Synthesis and Biotechnological Production Methodologies for 9,12 Octadecadien 1 Ol
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the efficiency of chemical reactions. A primary route to 9,12-Octadecadien-1-ol is through the reduction of its corresponding fatty acid, linoleic acid. wikipedia.org This transformation can be catalyzed by enzymes, offering a green alternative to traditional chemical reductions.
Lipoxygenases, for instance, can be used to oxidize linoleyl alcohol to form hydroperoxyoctadecadien-1-ols. researchgate.net In one study, potato tuber lipoxygenase was used to catalyze the dioxygenation of linoleyl alcohol, leading to the formation of 9- and 13-hydroperoxyoctadecadien-1-ols. researchgate.netebi.ac.uk The reaction conditions, such as pH, can influence the rate of oxidation. ebi.ac.uk
Another chemoenzymatic strategy involves the acylation of sugars with fatty acids like linoleic acid, catalyzed by lipases, to produce sugar fatty acid esters. researchgate.net While not a direct synthesis of 9,12-Octadecadien-1-ol, this demonstrates the utility of enzymes in modifying linoleic acid derivatives.
Enzymatic synthesis can also be performed in cell-free systems using purified enzymes like fatty acyl-coenzyme A reductases. smolecule.com These enzymes can convert derivatives of alpha-linolenic acid into linolenyl alcohol, a related C18 unsaturated fatty alcohol. smolecule.com This in vitro approach allows for precise control over reaction parameters such as pH and temperature, which are typically maintained between 7.0-8.0 and 25-37 degrees Celsius, respectively. smolecule.com
Biotechnological Production through Metabolic Engineering
Metabolic engineering of microorganisms offers a promising and sustainable route for the production of 9,12-Octadecadien-1-ol and other fatty alcohols from renewable feedstocks like glucose. researchgate.netnih.gov
Escherichia coli has been a workhorse for metabolic engineering due to its well-characterized genetics and rapid growth. nih.govnih.gov The core of producing fatty alcohols in E. coli lies in introducing and optimizing a heterologous pathway. This typically involves expressing a fatty acyl-CoA reductase (FAR) or a carboxylic acid reductase (CAR) enzyme. nih.gov These enzymes convert fatty acyl-CoAs or free fatty acids, respectively, into fatty alcohols. nih.gov
The biosynthesis of the precursor, linoleic acid, is also crucial. E. coli naturally produces saturated and monounsaturated fatty acids. google.com To produce polyunsaturated fatty acids like linoleic acid, desaturase enzymes must be introduced. google.com For example, the expression of a Δ9-desaturase can introduce a double bond at the Δ9 position of a fatty acyl-ACP. nih.gov Subsequent desaturation steps would be needed to form the 9,12-diene structure of linoleic acid.
Research has demonstrated the production of various fatty alcohols in engineered E. coli. nih.gov While specific high-titer production of 9,12-Octadecadien-1-ol in E. coli is an area of ongoing research, the foundational strategies have been established. These include:
Overexpression of FARs: Introducing potent FAR enzymes from various organisms is a key step. The choice of FAR can influence the chain length and saturation profile of the resulting fatty alcohols. nih.gov
Enhancing Precursor Supply: Engineering the fatty acid biosynthesis (FAB) pathway to increase the pool of C18 fatty acyl-ACPs is critical. nih.gov
Blocking Competing Pathways: Deleting genes involved in fatty acid degradation (β-oxidation) can prevent the breakdown of fatty acid intermediates and final products. nih.gov
Beyond genetic engineering, optimizing the fermentation process is vital for maximizing the production of 9,12-Octadecadien-1-ol. Key parameters that are often manipulated include:
Fed-batch Fermentation: This strategy involves the controlled feeding of nutrients, such as glucose and a nitrogen source, throughout the fermentation. nrel.gov This prevents substrate inhibition and allows for higher cell densities and product titers. nrel.gov For instance, in the oleaginous yeast Lipomyces starkeyi, a fed-batch strategy with glucose and limited nitrogen feeding led to a significant increase in fatty alcohol production. nrel.gov
Process Parameters: Optimizing physical and chemical parameters such as pH, temperature, and agitation speed is crucial for robust microbial growth and enzymatic activity. researchgate.net For example, fermentations with Yarrowia lipolytica for fatty alcohol production have been optimized by adjusting the pH and using glucose pulses. scienceopen.com
Interactive Data Table: Key Enzymes in Fatty Alcohol Production
| Enzyme Name | Abbreviation | Function | Organism Source (Example) |
| Fatty Acyl-CoA Reductase | FAR | Reduces fatty acyl-CoAs to fatty alcohols | Mus musculus |
| Carboxylic Acid Reductase | CAR | Reduces free fatty acids to fatty aldehydes | Nocardia iowensis |
| Fatty Acyl-ACP Reductase | AAR | Reduces fatty acyl-ACPs to fatty aldehydes | Synechococcus elongatus |
| Alcohol Dehydrogenase | ADH | Reduces fatty aldehydes to fatty alcohols | Escherichia coli |
| Δ9-Desaturase | - | Introduces a double bond at the Δ9 position | Helicoverpa zea |
Interactive Data Table: Comparison of Fermentation Strategies for Fatty Alcohol Production
| Fermentation Strategy | Description | Key Advantage | Example Organism |
| Batch Fermentation | All nutrients are provided at the beginning of the fermentation. | Simple setup and operation. | Lipomyces starkeyi |
| Fed-Batch Fermentation | Nutrients are fed to the bioreactor during cultivation. | Higher cell density and product titers. | Yarrowia lipolytica |
| Extractive Fermentation | A second phase (e.g., an organic solvent) is used to remove the product in situ. | Alleviates product toxicity and increases yield. | Yarrowia lipolytica |
Advanced Analytical Methodologies for Characterization of 9,12 Octadecadien 1 Ol
Spectroscopic Techniques in Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 9,12-Octadecadien-1-ol. ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. For the (Z,Z)-isomer of 9,12-Octadecadien-1-ol, the ¹H NMR spectrum exhibits characteristic signals that confirm its structure. These include signals corresponding to the terminal methyl group, the methylene (B1212753) protons in the aliphatic chain, the protons adjacent to the double bonds and the hydroxyl group, and the olefinic protons of the cis double bonds. chemicalbook.com The specific chemical shifts and coupling patterns of these protons allow for unambiguous confirmation of the connectivity and stereochemistry of the molecule. chemicalbook.comresearchgate.net
Chromatographic Separation and Detection Methods
Chromatographic techniques are indispensable for separating 9,12-Octadecadien-1-ol from other compounds in a mixture, a common requirement when analyzing biological or environmental samples.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed and powerful technique for the analysis of volatile and semi-volatile compounds like 9,12-Octadecadien-1-ol. nih.govnih.govtandfonline.comjournalejmp.comcnrs.edu.lbonlinescientificresearch.comunar.ac.idnist.govnist.govtjpr.orgmbimph.com In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification. mbimph.com
The National Institute of Standards and Technology (NIST) maintains a comprehensive library of mass spectra, which serves as a crucial reference for identifying compounds like 9,12-Octadecadien-1-ol. nist.govnist.govmbimph.com The (Z,Z)-isomer of 9,12-Octadecadien-1-ol has a molecular weight of 266.4620 g/mol and a molecular formula of C₁₈H₃₄O. nist.gov GC-MS analysis of various plant extracts and microbial metabolites has successfully identified the presence of 9,12-Octadecadien-1-ol. nih.govjournalejmp.comonlinescientificresearch.comejbio.org For instance, it has been detected in the methanolic extract of Calotropis gigantea leaves and in the essential oil of Zanthoxylum acanthopodium leaves. journalejmp.commbimph.com
The retention time (RT) in the gas chromatogram and the mass-to-charge (m/z) ratio of the fragment ions in the mass spectrum are key parameters for identification. The following table summarizes the detection of 9,12-Octadecadien-1-ol in various samples using GC-MS.
Table 1: Detection of 9,12-Octadecadien-1-ol by GC-MS in Various Samples
| Sample Source | Retention Time (min) | Peak Area (%) | Reference |
|---|---|---|---|
| Lentinus squarrosulus (mushroom) | 19.821 | 9.91 | ejbio.org |
| Zanthoxylum acanthopodium (leaves) | Not specified | 8.4 | journalejmp.com |
| Sinapis alba (hexane extract) | 26.78 | 5.4215 | ijpcbs.com |
| Calotropis gigantea (leaves) | 38.697 | 7.22 | mbimph.com |
| Chukrasia velutina (leaves) | Not specified | Not specified | nih.gov |
| Tripleurospermum callosum (flower oil) | Not specified | 0.77 | tandfonline.com |
| Serratia marcescens (secondary metabolite) | Not specified | 11.9854 | onlinescientificresearch.com |
| Gongronema latifolium (leaves) | Not specified | Not specified | unar.ac.id |
For highly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offers enhanced separation power and sensitivity. gcms.czncsu.edu This technique utilizes two columns with different stationary phases, providing a much higher peak capacity than single-column GC. ncsu.edu The effluent from the first column is trapped and then rapidly reinjected into the second, shorter column. This results in a two-dimensional chromatogram with significantly improved resolution. ncsu.edu
The high data acquisition speed of TOFMS is essential for capturing the narrow peaks produced by GC×GC. gcms.czjeolusa.com This powerful combination allows for the detailed characterization of complex mixtures, such as those found in environmental and biological samples, enabling the detection of trace-level compounds that might be co-eluted and unresolved in conventional GC-MS. gcms.czncsu.edu While specific applications detailing the analysis of 9,12-Octadecadien-1-ol using GC×GC-TOFMS are not extensively documented in the provided context, the technique's capabilities make it highly suitable for such analyses, particularly in metabolomics and environmental monitoring. gcms.czjeolusa.com
Liquid chromatography-mass spectrometry (LC-MS) is another powerful analytical tool, particularly for compounds that are not sufficiently volatile or are thermally labile for GC-MS analysis. esogu.edu.trnih.govmdpi.com LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. esogu.edu.tr This technique is widely used in various fields, including pharmaceutical analysis, food safety, and environmental monitoring. esogu.edu.trmdpi.compalsystem.com
In the context of 9,12-Octadecadien-1-ol, LC-MS/MS (tandem mass spectrometry) can provide high precision and accuracy for both qualitative and quantitative analysis in complex biological matrices like blood, urine, and tissue. esogu.edu.trnih.gov For instance, a comprehensive metabolome profiling study of Triphala, an Ayurvedic formulation, utilized LC-MS/MS to identify various compounds, including cis,cis-9,12-Octadecadien-1-ol. nih.gov The analysis detected the compound with a precursor ion [M+H]⁺ at m/z 267.271. nih.gov
Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometric Detection (GC×GC-TOFMS)
Metabolomic Profiling Approaches in Biological Systems
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system under a given set of conditions. mdpi.comnih.gov This approach is crucial for understanding the biochemical pathways and physiological state of an organism. Advanced analytical platforms like GC-MS and LC-MS are central to metabolomic studies. mdpi.comnih.gov
Metabolomic profiling has been used to investigate the composition of various plant and microbial systems, leading to the identification of 9,12-Octadecadien-1-ol as a component of their metabolome. mdpi.comfudutsinma.edu.ng For example, a study on the metabolomic profiling of Bidens pilosa identified cis,cis-9,12-Octadecadien-1-ol in different parts of the plant. mdpi.com Similarly, metabolic fingerprinting of Ceiba pentandra extracts also predicted the presence of 9,12-octadecadien-1-ol. fudutsinma.edu.ng These studies highlight the importance of metabolomics in discovering bioactive compounds in natural sources.
Biological Activities and Mechanistic Studies of 9,12 Octadecadien 1 Ol
Antimicrobial Properties
9,12-Octadecadien-1-ol has demonstrated notable antimicrobial effects against a range of pathogenic microorganisms. This activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes.
Antibacterial Activity
The antibacterial efficacy of 9,12-Octadecadien-1-ol has been observed against both Gram-positive and Gram-negative bacteria. For instance, metabolites from Serratia marcescens, containing 9,12-Octadecadien-1-ol, have shown activity against Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, and Bacillus subtilis. onlinescientificresearch.com The antibacterial effect was most significant against Bacillus subtilis and Proteus vulgaris. onlinescientificresearch.com Extracts from various plants containing this compound have also exhibited antibacterial properties. For example, it is a component of Citrus bergamia essential oil, which is more effective against Staphylococcus aureus than Enterobacter. onlinescientificresearch.com Furthermore, the compound has been identified in endophytic Aspergillus species, which have shown promising antibacterial action against a wide array of bacteria including Staphylococcus aureus, Bacillus cereus, Bacillus subtilis, Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa, and Klebsiella pneumoniae. onlinescientificresearch.com
A study on the lipophilic extract of Cirsium vulgare identified 9,12-Octadecadien-1-ol as a major component and reported antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Proteus mirabilis, and Salmonella typhimurium. nih.gov Similarly, an extract from Pongamia pinnata seeds, which contains 9,12-octadecadien-1-ol, demonstrated antibacterial properties. onlinescientificresearch.com
| Bacterial Strain | Source of 9,12-Octadecadien-1-OL | Observed Effect |
| Escherichia coli | Serratia marcescens metabolites | Antibacterial activity onlinescientificresearch.com |
| Pseudomonas aeruginosa | Serratia marcescens metabolites | Antibacterial activity onlinescientificresearch.com |
| Proteus vulgaris | Serratia marcescens metabolites | High antibacterial activity onlinescientificresearch.com |
| Bacillus subtilis | Serratia marcescens metabolites | Highest antibacterial activity onlinescientificresearch.com |
| Staphylococcus aureus | Citrus bergamia essential oil | Potent antibacterial effect onlinescientificresearch.com |
| Candida albicans | Endophytic Aspergillus species | Promising antibacterial efficacy onlinescientificresearch.com |
Antifungal Activity
In addition to its antibacterial effects, 9,12-Octadecadien-1-ol has demonstrated significant antifungal properties. It is recognized as an antifungal agent, with studies highlighting its ability to inhibit the growth of various fungal species. thejaps.org.pk For instance, the compound has been shown to disrupt the lipid membranes of fungi, leading to compromised cell integrity and inhibited growth. ajol.info
Research on the n-hexane fraction of methanolic leaf extract of Chenopodium quinoa identified 9,12-octadecadien-1-ol as the most abundant compound, attributing antifungal activity to it. thejaps.org.pk Similarly, an ethanolic extract of potato peels containing this compound was found to inhibit the growth of fungi that cause rot in mango fruits, such as Aspergillus niger and Aspergillus flavus. ajol.info Extracts from Zanthoxylum acanthopodium containing 9,12-octadecadien-1-ol also showed moderate antifungal activity against Candida albicans and C. krusei. journalejmp.com Furthermore, the butanol fraction of a methanolic extract from Nigella sativa vegetative parts, which includes 9,12-Octadecadiene-1-ol, demonstrated significant inhibitory effects against Fusarium oxysporum. cabidigitallibrary.org
| Fungal Strain | Source of 9,12-Octadecadien-1-OL | Observed Effect |
| Fusarium oxysporum | Chenopodium murale leaf extract | Antifungal activity thejaps.org.pk |
| Aspergillus niger | Potato peel ethanolic extract | Fungal growth inhibition ajol.info |
| Aspergillus flavus | Potato peel ethanolic extract | Fungal growth inhibition ajol.info |
| Candida albicans | Zanthoxylum acanthopodium extract | Moderate antifungal activity journalejmp.com |
| Candida krusei | Zanthoxylum acanthopodium extract | Higher zone of inhibition journalejmp.com |
Antioxidant Potential and Reactive Oxygen Species Scavenging
9,12-Octadecadien-1-ol has been identified as a constituent in various plant extracts that exhibit antioxidant properties. onlinescientificresearch.combmrcbd.org Antioxidants are crucial for protecting the body from oxidative stress caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them. nih.gov This oxidative stress can lead to damage to cellular components like DNA, proteins, and lipids. nih.gov
The compound has been found in extracts of plants known for their antioxidant characteristics. onlinescientificresearch.com For example, it is present in a seed extract from Pongamia pinnata which demonstrated antioxidant properties. onlinescientificresearch.com The presence of 9,12-Octadecadien-1-ol in the leaves of Hibiscus sabdariffa has been linked to the plant's antioxidant and anticancer activities. bmrcbd.org Similarly, it was identified in the ethyl acetate (B1210297) seed extract of Hydnocarpus laurifolia, which showed strong free radical scavenging activity. nih.gov
Anti-inflammatory Effects
The anti-inflammatory properties of 9,12-Octadecadien-1-ol are another area of significant research interest. nih.govjocpr.comresearchgate.net Inflammation is a natural biological response, but chronic inflammation can contribute to various diseases. Fatty acids and their derivatives, including 9,12-Octadecadien-1-ol, can modulate immune responses. nih.gov
The compound has been reported to possess anti-inflammatory properties in several studies. nih.govjocpr.comresearchgate.net For instance, it was identified in the flowers of Rhododendron arboreum, which are known to have anti-inflammatory effects. jocpr.comresearchgate.net It has also been found in Salsola villosa extracts, which exhibited anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2). mdpi.com
Hepatoprotective Properties
Studies have suggested that 9,12-Octadecadien-1-ol may possess hepatoprotective properties, meaning it can help protect the liver from damage. jocpr.comresearchgate.netmeritresearchjournals.org This is particularly relevant in the context of liver diseases where oxidative stress plays a significant role. researchgate.net
The compound was identified in the butanol fraction of Vernonia amygdalina leaf extract, which was shown to ameliorate diabetes-induced liver damage. meritresearchjournals.org It has also been found in extracts of Rhododendron arboreum flowers, which are reported to have hepatoprotective qualities. jocpr.comresearchgate.net
Antiarthritic Properties
Research has also pointed towards the potential antiarthritic properties of 9,12-Octadecadien-1-ol. nih.govjocpr.comresearchgate.net Arthritis is a condition characterized by inflammation of the joints.
The compound has been identified in extracts of Rhododendron arboreum flowers and leaves, which are noted for their anti-arthritic and anti-inflammatory properties. nih.govjocpr.comresearchgate.net
Antiviral Activity and Related Mechanistic Insights (e.g., molecular docking with viral targets)
The potential antiviral properties of 9,12-Octadecadien-1-OL have been investigated through computational studies. Molecular docking simulations are a key tool in this research, predicting the binding affinity between a ligand, such as 9,12-Octadecadien-1-OL, and a biological target, like a viral protein.
In a study identifying potential antiviral compounds from Egyptian sea stars against the seasonal influenza A/H1N1 virus, 9,12-Octadecadien-1-OL was one of the compounds identified in the bioactive ethyl acetate extract. nih.gov Molecular docking studies were performed on the identified compounds against two key viral proteins: polymerase basic protein 2 (PB2) and neuraminidase. nih.gov While the study highlighted the promising binding energies of the compounds in general, specific binding energy values for 9,12-Octadecadien-1-OL were not detailed in the provided information. nih.gov
Another study investigating constituents of Nigella sativa for their potential against COVID-19 identified 9,12-Octadecadien-1-OL as a biologically active component. mdpi.com The research plan included molecular docking of this and other compounds with coronavirus spike proteins. mdpi.com
In a broader in silico study, 9,12-Octadecadien-1-ol was docked against various cancer-related protein targets. researchgate.net The binding energies from this study, while not related to viral targets, demonstrate the compound's potential for molecular interaction. researchgate.net
Table 1: Molecular Docking of 9,12-Octadecadien-1-ol with Cancer Biomarkers
| Target Protein | PDB ID | Binding Energy (Kcal/mol) |
|---|---|---|
| Heat shock protein 90 (hsp90) | 3NMQ | -6.07 |
| Vascular endothelial growth factor receptor 2 (VEGFR-2) | 2RCW | -5.86 |
| Mitogen-activated protein kinase 1 (MAPK1) | 3CRY | -5.38 |
| Epidermal growth factor receptor (EGFR) | 1BIX | -5.27 |
| B-cell lymphoma 2 (Bcl-2) | 2VCJ | -5.20 |
Data sourced from an in silico molecular docking analysis. researchgate.net
Enzyme Recognition and Cell Signaling Modulation Studies
9,12-Octadecadien-1-OL, as the alcohol analogue of linoleic acid, serves as a valuable tool in studies focused on the role of the carboxylic group in enzyme recognition and cell signaling. biomol.combertin-bioreagent.comnetascientific.com By comparing the enzymatic processing of linoleic acid (with its carboxyl group) and linoleyl alcohol (with a hydroxyl group), researchers can elucidate the importance of this functional group in substrate binding and catalytic activity. ebi.ac.uk
Studies on the Japanese carpenter ant (Camponotus japonicus) have revealed that a Niemann-Pick type C2 protein (CjapNPC2), involved in chemical communication, binds to 9,12-Octadecadien-1-OL. pnas.org This binding is pH-dependent, occurring at neutral pH (7) but not at an acidic pH (5). pnas.org This interaction suggests a role for 9,12-Octadecadien-1-OL in cell signaling and recognition within this species, as the worker ant's antenna shows an electrophysiological response to the compound. pnas.org
Lipoxygenase Enzyme Kinetics and Specificity (e.g., potato tuber lipoxygenase)
The oxidation of 9,12-Octadecadien-1-OL (linoleyl alcohol, LAL) by potato tuber lipoxygenase (ptLOX) has been a subject of detailed kinetic and specificity studies. ebi.ac.uknih.gov While the enzyme displays a comparable affinity for both linoleic acid and linoleyl alcohol, the rate of oxidation for linoleyl alcohol is approximately one-fourth of that for linoleic acid. ebi.ac.uk The optimal pH for this reaction is 6.4. ebi.ac.uk
The reaction yields two main positional isomers: 9- and 13-hydroperoxyoctadecadien-1-ols. ebi.ac.uknih.gov The process is complex, involving both enzyme-dependent and enzyme-independent pathways. nih.gov The reaction proceeds through the formation of a pentadiene carbon-centered radical. nih.gov When this radical remains at the active site, the reaction is highly specific. However, if the radical dissociates, it can be non-enzymatically converted into a mixture of various positional and geometric isomers. nih.gov
The use of a free radical scavenger, 4-hydroxy-TEMPO, has been crucial in elucidating these pathways. nih.govresearchgate.net In the presence of this scavenger, the non-enzymatic side reactions are blocked, leading to a more specific product profile. nih.govresearchgate.netbiopolymers.org.ua
Table 2: Products of Linoleyl Alcohol Oxidation by Potato Tuber Lipoxygenase in the Presence of 4-hydroxy-TEMPO
| Product | Stereochemistry | Proportion of Total Conjugated Dienes |
|---|---|---|
| 9-hydroperoxy-10E,12Z-octadecadien-1-ol | 9(S) | ~80% |
| 13-hydroxy-9Z,11E-octadecadien-1-ol | 13(S) | ~10% |
Data reflects the primary enzymatic pathway when non-enzymatic radical reactions are suppressed. nih.govresearchgate.net
Enzyme Inhibition Studies (e.g., lipoxygenase inhibition)
Research has explored the inhibition of lipoxygenase activity in reactions involving 9,12-Octadecadien-1-OL. Studies have investigated the inhibiting effects of stable nitroxyl (B88944) radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives, on the oxidation of linoleyl alcohol by potato tuber 5-lipoxygenase. ebi.ac.uk The inhibitory properties of these radicals are influenced by their structure and the presence of detergents. ebi.ac.uk It is suggested that the inhibition mechanism involves the interaction of the hydrophobic nitroxide with a radical intermediate formed during the enzymatic process. ebi.ac.uk
Furthermore, 9,12-Octadecadien-1-ol itself has been identified as a lipoxygenase inhibitor in some contexts. amazonaws.com For example, it was found among the bioactive compounds in ghee residue, which are noted for their chemo-preventive and lipoxygenase-inhibitor activities. amazonaws.com
While not 9,12-Octadecadien-1-OL itself, a related compound, octadeca-9,12-diynoic acid (the triple bond analogue of linoleic acid), acts as a suicide-type irreversible inhibitor of lipoxygenase. nih.gov This provides context for how modifications to the fatty acid structure can lead to potent enzyme inhibition. nih.gov
Computational Studies on Molecular Interactions with Biological Targets (e.g., molecular docking with alpha-glucosidase)
Molecular docking simulations have been employed to predict the interaction of 9,12-Octadecadien-1-OL with various biological targets, including enzymes relevant to metabolic diseases. One such target is alpha-glucosidase, an enzyme involved in carbohydrate digestion. core.ac.uk
In a study on the plant Eugenia punicifolia, 9,12-Octadecadien-1-ol was identified as a constituent and its interaction with alpha-glucosidase was computationally modeled. core.ac.ukresearchgate.net The docking study calculated the binding affinity, expressed as a total energy value. core.ac.uk
Table 3: Molecular Docking Results for 9,12-Octadecadien-1-ol with Alpha-Glucosidase
| Compound | Target Enzyme | Docking Score (Total Energy) |
|---|---|---|
| 9,12-Octadecadien-1-ol | Alpha-glucosidase (PDB: 3top) | -102.256 kcal/mol |
Data from a computational study on compounds from Eugenia punicifolia. core.ac.ukresearchgate.net
These computational approaches are valuable for screening natural products for potential therapeutic activities and for understanding the molecular basis of their interactions with biological macromolecules. bertin-bioreagent.comcore.ac.uk
Ecological Roles and Chemical Communication of 9,12 Octadecadien 1 Ol
Volatile Organic Compound (VOC) Emissions and Functions in Ecosystems
As a VOC, 9,12-Octadecadien-1-ol is emitted by a variety of organisms, including plants and microalgae. frontiersin.orgnih.govplos.org These emissions are integral to the chemical landscape of an ecosystem, influencing interactions between different species. The production of this and other VOCs can be influenced by environmental stressors, such as nutrient availability. frontiersin.orgresearchgate.net
For instance, studies on the microalga Lobosphaera incisa have shown a significant increase in the emission of 9,12-Octadecadien-1-ol under nitrogen starvation conditions. frontiersin.orgresearchgate.net This suggests a role for the compound in the alga's response to stress. The table below details the relative content of 9,12-Octadecadien-1-ol and other fatty alcohols in L. incisa under different nitrogen conditions.
Table 1: Relative Content of Fatty Alcohols in Lobosphaera incisa under Nitrogen-Replete and -Starvation Conditions
| Compound | Condition | Relative Content Increase (Fold) |
|---|---|---|
| 9,12-Octadecadien-1-ol (Z,Z) | Nitrogen Starvation | 3.0 - 5.0 |
| 9,12,15-Octadecatrien-1-ol (Z,Z,Z) | Nitrogen Starvation | 3.0 - 5.0 |
| 1-Octen-3-ol | Nitrogen Starvation | 1.4 - 2.6 |
Data sourced from a study on L. incisa, showing a significant increase in long-chain unsaturated C18-fatty alcohols under nitrogen starvation. frontiersin.org
Volatile compounds like 9,12-Octadecadien-1-ol act as chemical messengers, facilitating communication between organisms. frontiersin.orgresearchgate.netscielo.br These signals can convey a wide range of information, from reproductive status to the presence of danger. iucnosgbull.org The persistence of these olfactory signals in the environment allows for communication over extended periods and distances. iucnosgbull.org
In the microalga Lobosphaera incisa, the increased production of 9,12-Octadecadien-1-ol and other VOCs under nitrogen starvation points to their function as chemical messengers, potentially signaling stress conditions to other microorganisms. frontiersin.orgresearchgate.net This form of chemical communication is crucial for the adaptation and survival of microbial communities.
Research on the African clawless otter (Aonyx capensis) has also identified 9,12-Octadecadien-1-ol as one of the volatile organic compounds in their anal gland secretions. iucnosgbull.org This suggests a potential role in intraspecific communication, possibly related to signaling reproductive status. iucnosgbull.org
The presence of 9,12-Octadecadien-1-ol has been noted in various plants, where it is implicated in growth and defense. notulaebiologicae.rosabraojournal.orgrasayanjournal.co.innih.gov Plants have developed complex defense systems that involve both pre-formed barriers and inducible mechanisms in response to pathogens and herbivores. nih.govmdpi.com
Linoleic acid, the precursor to 9,12-Octadecadien-1-ol, is a key component in plant defense signaling, acting as a precursor to jasmonic acid. sabraojournal.org Jasmonic acid is a critical hormone that activates a range of defense responses. slu.se While the direct role of 9,12-Octadecadien-1-ol in these pathways is still being elucidated, its presence in plants suggests its involvement. For example, it has been identified in rice varieties where certain metabolites are associated with different responses to nitrogen fertilizer application.
Furthermore, studies on Cosmos sulphureus have identified 9,12-Octadecadien-1-ol as a fatty alcohol component, a class of compounds known for their allelopathic activities, which can inhibit the growth of neighboring plants. rasayanjournal.co.in This highlights its potential role in plant-plant competition.
The table below shows the presence of 9,12-Octadecadien-1-ol in different plant species as identified through GC-MS analysis.
Table 2: Identification of 9,12-Octadecadien-1-OL in Various Plant Species
| Plant Species | Compound Name | Relative Content (%) | Analytical Method |
|---|---|---|---|
| Coreopsis rosea "golden ring" | (Z,Z)-9,12-Octadecadien-1-ol | 0.07 | GC-MS |
| Coreopsis rosea "pumpkin pie" | (Z,Z)-9,12-Octadecadien-1-ol | 0.03 | GC-MS |
| Capsicum annuum cv. 'Bullet' | 9,12-Octadecadien-1-Ol, (Z,Z) | 2.98 (in young seedlings) | GC-MS |
| Cosmos sulphureus | 9,12-Octadecadien-1-ol | 4.02 (in leaves) | GC-MS |
Data compiled from various studies identifying volatile compounds in plants. notulaebiologicae.ronih.govrasayanjournal.co.in
Role as Chemical Messengers
Inter-organismal Interactions and Chemical Ecology (e.g., honeybee endometabolite)
The role of 9,12-Octadecadien-1-ol extends to interactions between different organisms. Its detection in various species underscores its importance in chemical ecology. For example, its presence as a potential endometabolite in honeybees suggests a role in their internal metabolic processes, although further research is needed to fully understand its function in this context.
The compound has been identified in a diverse range of organisms, from microalgae and plants to mammals, indicating its widespread ecological significance. frontiersin.orgnih.goviucnosgbull.org In each case, it likely plays a specific role tailored to the organism's biology and its interactions with the environment. The dioxygenation of linoleyl alcohol by potato tuber lipoxygenase, for instance, leads to the formation of hydroperoxyoctadecadien-1-ols, demonstrating its role as a substrate in enzymatic reactions within plants. medchemexpress.com
Biotechnological Applications and Sustainable Development Involving 9,12 Octadecadien 1 Ol
Role in Biofuel Production
9,12-Octadecadien-1-OL is a key molecule in the landscape of next-generation biofuels. chemimpex.compnas.org Fatty alcohols are important industrial oleochemicals, and their production from renewable sources is a critical goal for sustainable energy. researchgate.net They can be used directly as fuel or upgraded to "drop-in" biofuels, which are chemically identical to petroleum-based fuels and compatible with existing infrastructure. nih.gov
Biotechnological production of fatty alcohols, including 9,12-Octadecadien-1-OL, offers a promising alternative to traditional chemical synthesis. Engineered microorganisms, such as the yeast Yarrowia lipolytica, have been successfully modified to produce fatty alcohols directly from glucose. researchgate.netevitachem.com In one such study, engineered Y. lipolytica strains were capable of producing up to 5.8 g/L of total fatty alcohols in a bioreactor, with a yield of 36 mg per gram of glucose. researchgate.net This process utilizes fatty acyl-CoA reductase (FAR) enzymes to convert fatty acids into their corresponding alcohols. researchgate.netevitachem.com
Further research has demonstrated the production of a fatty alcohol mixture from methanol (B129727) using engineered yeast, where linoleyl alcohol (C18:2) was one of the components, alongside oleyl-alcohol (C18:1), hexadecanol (B772) (C16:0), and octadecanol (C18:0). pnas.orgresearchgate.net In fed-batch fermentation, this method yielded a total of 3.6 g/L of fatty alcohols. pnas.org While linoleyl alcohol constituted a smaller fraction (5%) of the total fatty alcohols in this specific study, the results highlight the capability of microbial cell factories to convert diverse feedstocks into valuable biofuels. pnas.orgresearchgate.net
| Organism/System | Feedstock | Key Enzyme/Pathway | Product | Titer/Yield | Reference |
|---|---|---|---|---|---|
| Engineered Yarrowia lipolytica | Glucose | Fatty Acyl-CoA Reductase (MhFAR) | Total Fatty Alcohols | 5.8 g/L Titer; 36 mg/g Yield | researchgate.net |
| Engineered Yeast (Ogataea polymorpha) | Methanol | Peroxisomal Metabolic Coupling | Fatty Alcohol Mixture (including Linoleyl Alcohol) | 3.6 g/L Titer | pnas.org |
The use of lipases, enzymes that catalyze reactions involving fats and oils, is also central to biodiesel production through the transesterification of triglycerides. nih.govnih.gov Microbial oils, rich in fatty acids like linoleic acid (the precursor to linoleyl alcohol), are considered a promising feedstock for this process. nih.gov
Contribution to Biodegradable Plastic Development
9,12-Octadecadien-1-OL and its derivatives are being explored for their role in creating biodegradable plastics, which offer a sustainable alternative to conventional petroleum-based plastics. chemimpex.com The integration of lipophilic (fat-loving) segments, such as the long hydrocarbon chain of linoleyl alcohol, into polymer structures can be a strategy to engineer biodegradability. google.comgoogle.com
Patented technologies describe the creation of polymers that contain both lipophilic hydrocarbon segments and biodegradable polymeric segments. google.comgoogle.com These structures can be designed to have tunable biodegradation rates and other properties. For instance, reacting a fatty alcohol like 9,12-Octadecadien-1-OL with biodegradable polyesters can create novel copolymers. This approach helps to address the persistence of plastic waste in the environment by creating materials that can be broken down by microbial action into water, carbon dioxide, and biomass. rabobank.com
Bioplastics can be produced from renewable resources and include polymers like polylactic acid (PLA) and polyhydroxyalkanoates (PHA). nih.govajgreenchem.com While many bioplastics are derived from starches or sugars, the incorporation of fatty alcohols like 9,12-Octadecadien-1-OL represents an innovative route to modify polymer properties and enhance their sustainability profile. ajgreenchem.com The development of such bio-based and biodegradable polymers is crucial for establishing a circular economy where materials are reused or safely returned to the biosphere. nih.gov
| Polymer Concept | Role of 9,12-Octadecadien-1-OL (or similar fatty alcohols) | Potential Outcome | Reference |
|---|---|---|---|
| Copolymers with Biodegradable Segments | Provides a lipophilic hydrocarbon segment. | Tunable biodegradation rates and modified physical properties. | google.comgoogle.com |
| General Bioplastic Formulation | Acts as a component or modifier in bio-based polymer blends. | Contributes to the development of sustainable materials with specific functionalities. | chemimpex.com |
Integration into Sustainable Industrial Processes and Bio-based Materials
The application of 9,12-Octadecadien-1-OL extends to various sustainable industrial processes and the creation of novel bio-based materials. chemimpex.com Its presence in natural sources, such as in extracts from avocado seeds and Cosmos sulphureus flowers, points to its role in natural biochemical systems and potential for sustainable sourcing. rasayanjournal.co.inmdpi.com
One significant sustainable process involves enzymatic esterification. Researchers have successfully used lipase (B570770) enzymes to catalyze the reaction between 9,12-Octadecadien-1-OL and dihydrocaffeic acid. researchgate.netresearchgate.net This process, which can achieve a yield of up to 99.3%, produces a bio-based ester with antioxidant properties. researchgate.net Such enzymatic processes are considered green chemistry because they occur under mild conditions and use renewable starting materials. researchgate.net
Furthermore, 9,12-Octadecadien-1-OL and its derivatives are components of advanced bio-based materials. For example, an acetate (B1210297) derivative of a related octadecadienol (B8486778) was identified as a bioactive compound in a novel wound dressing synthesized from bio-composites like fish scale collagen and spider silk. bookpi.org This highlights its potential use in biomedical applications that align with principles of sustainability and environmental stewardship. bookpi.org The compound has also been identified as having potential antimicrobial and antifungal properties, suggesting its use as a sustainable preservative or functional ingredient in various formulations. researchgate.net Its identification as an allelochemical in Cosmos sulphureus also opens avenues for its investigation as a potential natural herbicide for sustainable weed management. rasayanjournal.co.in
| Application/Process | Specific Role of 9,12-Octadecadien-1-OL | Research Finding/Significance | Reference |
|---|---|---|---|
| Enzymatic Esterification | Reactant with dihydrocaffeic acid | Biosynthesis of a novel ester with anti-radical activity; 99.3% yield achieved. | researchgate.net |
| Bio-based Materials | Component of bio-composites | A related octadecadienol derivative was found in a bio-engineered wound dressing. | bookpi.org |
| Sustainable Agriculture | Allelochemical | Identified in Cosmos sulphureus, suggesting potential as a bioherbicide. | rasayanjournal.co.in |
| Functional Ingredients | Bioactive compound | Exhibits potential antimicrobial, antifungal, and antioxidant properties. | researchgate.net |
Future Perspectives and Emerging Research Avenues for 9,12 Octadecadien 1 Ol
Advanced Bioproduction Strategies and Process Optimization
The sustainable and efficient production of 9,12-Octadecadien-1-ol is a critical step towards its widespread application. Researchers are increasingly turning to biotechnological methods, moving away from traditional chemical synthesis which often relies on the reduction of linoleic acid. evitachem.com
Metabolic engineering of oleaginous yeasts, such as Yarrowia lipolytica and Ogataea polymorpha, presents a promising avenue for the bioproduction of fatty alcohols, including 9,12-Octadecadien-1-ol. nih.govresearchgate.netpnas.orgresearchgate.net By introducing and optimizing the expression of fatty acyl-CoA reductases (FARs), scientists can direct the cell's metabolic flux towards the synthesis of specific fatty alcohols. nih.govresearchgate.net For instance, screening different FAR enzyme variants has been shown to significantly improve production titers. nih.govresearchgate.net
Future research will likely focus on:
Strain Improvement: Further engineering of yeast strains to enhance lipid accumulation and the expression of key enzymes. This could involve deleting competing pathways or overexpressing precursor-supplying pathways. pnas.orgresearchgate.net
Process Optimization: Fine-tuning fermentation conditions, such as media composition, pH, and temperature, to maximize yield and productivity. Fed-batch cultivation and extractive fermentation are strategies that have already shown promise in increasing titers. nih.govresearchgate.net
Feedstock Diversification: Exploring the use of alternative and more sustainable feedstocks, such as methanol (B129727), for microbial fermentation. pnas.orgresearchgate.net
| Research Area | Organism | Strategy | Key Findings |
| Metabolic Engineering | Yarrowia lipolytica | Expression of fatty acyl-CoA reductases (FARs) | Achieved fatty alcohol titers of up to 5.8 g/L in bioreactors. nih.govresearchgate.net |
| Process Optimization | Yarrowia lipolytica | Fed-batch flask cultivation and extractive fermentation | Improved fatty alcohol titer to 1.5 g/L. nih.govresearchgate.net |
| Peroxisomal Engineering | Ogataea polymorpha | Coupling methanol utilization with fatty alcohol biosynthesis | Produced 3.6 g/L of fatty alcohols from methanol. pnas.orgresearchgate.net |
| Metabolic Engineering | Lipomyces starkeyi | Expression of bacterial fatty acyl-CoA reductase (FAR) gene | Production of 770 mg/L of fatty alcohols in shaking flasks. nrel.gov |
Deeper Mechanistic Elucidation of Biological Activities and Target Identification
Understanding the precise molecular mechanisms by which 9,12-Octadecadien-1-ol exerts its biological effects is crucial for its targeted application. While it is known to be a structural analog of linoleic acid, the absence of the α-carboxyl group likely influences its interactions with biological targets. targetmol.commedchemexpress.com
Current research has identified its involvement in several biological processes:
Enzymatic Oxidation: Potato tuber lipoxygenase can oxidize 9,12-Octadecadien-1-ol to form hydroperoxy derivatives, suggesting a role in lipid metabolism and signaling pathways. evitachem.comresearchgate.net
Pheromonal Activity: This compound and its derivatives are recognized as insect pheromones, indicating a role in chemical communication. frontiersin.org
Antimicrobial and Antioxidant Properties: Studies have shown that extracts containing 9,12-Octadecadien-1-ol possess antimicrobial, antioxidant, and anti-inflammatory properties. mdpi.comnih.gov
Future investigations should aim to:
Identify Specific Receptors: Pinpoint the specific protein targets with which 9,12-Octadecadien-1-ol interacts to initiate a biological response. Molecular docking studies have begun to explore its potential binding to enzymes like alpha-glucosidase. core.ac.uk
Elucidate Signaling Pathways: Trace the downstream signaling cascades that are activated upon its binding to target molecules.
Investigate Structure-Activity Relationships: Determine how the specific stereochemistry of the double bonds ((Z,Z)-isomer vs. (E,E)-isomer) influences its biological activity. ontosight.aiontosight.ai
| Biological Activity | Organism/System | Observed Effect | Potential Mechanism |
| Enzymatic Oxidation | Potato Tuber Lipoxygenase | Formation of 9- and 13-hydroperoxyoctadecadien-1-ols. researchgate.net | Interaction with the enzyme's active site. researchgate.net |
| Antioxidant Activity | In vitro assays | Scavenging of free radicals. mdpi.comnih.gov | Donation of hydrogen atoms from the hydroxyl group or bis-allylic positions. |
| Anti-inflammatory Activity | Inferred from extracts | Potential modulation of immune responses. mdpi.com | Interaction with inflammatory pathways. |
| Antidiabetic Potential | In silico (molecular docking) | Favorable binding interactions with alpha-glucosidase. core.ac.uk | Inhibition of carbohydrate-digesting enzymes. |
| Hepatoprotective Properties | Inferred from extracts | Potential protection of liver cells. meritresearchjournals.org | Not yet elucidated. |
Exploration of Novel Ecological and Biotechnological Functions
The unique properties of 9,12-Octadecadien-1-ol open doors to a wide range of new applications in ecology and biotechnology. Its natural origin and potential biodegradability make it an attractive alternative to synthetic compounds.
Emerging areas of application include:
Biopesticides: Its role as an insect pheromone can be harnessed for pest management strategies, such as mating disruption or trapping. frontiersin.org Avocado seed extracts containing this compound have shown insecticidal properties. cetjournal.it
Functional Foods and Nutraceuticals: Its antioxidant and potential anti-inflammatory properties suggest it could be used as a functional ingredient in foods and supplements. chemimpex.com
Cosmetics and Personal Care: It is already used as an emollient and moisturizer in skincare products due to its ability to enhance skin hydration. chemimpex.com
Bio-based Materials: There is potential for its use in the development of biodegradable plastics and other sustainable materials. chemimpex.com
Future research in this domain will likely involve:
Field Trials: Testing the efficacy of 9,12-Octadecadien-1-ol-based biopesticides in agricultural settings.
Formulation Development: Optimizing the delivery and stability of the compound in various products, from cosmetics to food additives.
Discovery of New Bioactivities: Screening for additional biological activities, such as antiviral or anticancer effects, based on the activities observed in crude extracts containing the compound. scielo.br
| Application Area | Potential Function | Supporting Evidence |
| Agriculture | Biopesticide (insecticide) | Found in avocado seed extracts with insecticidal activity. cetjournal.it |
| Food Industry | Natural flavoring agent, preservative | Used as a natural flavoring agent and for its potential to improve shelf-life. chemimpex.com |
| Cosmetics | Emollient, moisturizer | Enhances skin hydration and improves texture in skincare products. ontosight.aichemimpex.com |
| Biotechnology | Biofuels, biodegradable plastics | Plays a role in the production of biofuels and biodegradable plastics. chemimpex.com |
| Pharmaceuticals | Intermediate in drug synthesis | Used as an intermediate in the synthesis of bioactive molecules. ontosight.aichemimpex.com |
Q & A
Q. How can researchers ensure the credibility of antioxidant activity claims for 9,12-Octadecadien-1-OL?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
